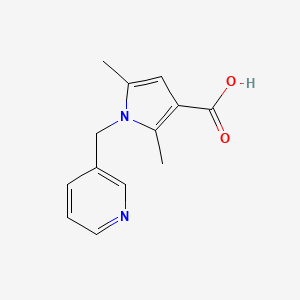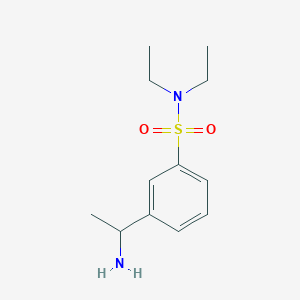
3-(1-aminoethyl)-N,N-diethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-aminoethyl)-N,N-diethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics. This specific compound features a benzenesulfonamide core with an aminoethyl group and two diethyl groups attached, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-aminoethyl)-N,N-diethylbenzenesulfonamide can be achieved through several methods. One common approach involves the reaction of benzenesulfonyl chloride with N,N-diethylethylenediamine under basic conditions. The reaction typically proceeds as follows:
Reactants: Benzenesulfonyl chloride, N,N-diethylethylenediamine.
Conditions: Basic medium, often using a base like sodium hydroxide or potassium carbonate.
Procedure: The benzenesulfonyl chloride is added dropwise to a solution of N,N-diethylethylenediamine in an appropriate solvent (e.g., dichloromethane) under stirring. The reaction mixture is then allowed to react at room temperature or slightly elevated temperatures until completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3-(1-aminoethyl)-N,N-diethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The sulfonamide group can be reduced to form sulfinamides or thiols under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of sulfinamides or thiols.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
科学研究应用
3-(1-aminoethyl)-N,N-diethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 3-(1-aminoethyl)-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it may inhibit the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing essential nucleotides, leading to their death. The compound may also interact with other enzymes and receptors, depending on its specific structure and functional groups.
相似化合物的比较
Similar Compounds
Sulfanilamide: A simpler sulfonamide with a similar core structure but lacking the aminoethyl and diethyl groups.
Sulfamethoxazole: Another sulfonamide antibiotic with a different substitution pattern on the benzene ring.
Uniqueness
3-(1-aminoethyl)-N,N-diethylbenzenesulfonamide is unique due to its specific substitution pattern, which may impart distinct chemical and biological properties compared to other sulfonamides. The presence of the aminoethyl group and diethyl groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for further research and development.
属性
分子式 |
C12H20N2O2S |
|---|---|
分子量 |
256.37 g/mol |
IUPAC 名称 |
3-(1-aminoethyl)-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C12H20N2O2S/c1-4-14(5-2)17(15,16)12-8-6-7-11(9-12)10(3)13/h6-10H,4-5,13H2,1-3H3 |
InChI 键 |
HTBDLWNDDDGOSC-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


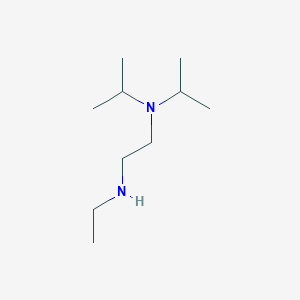
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]formamide](/img/structure/B13880408.png)

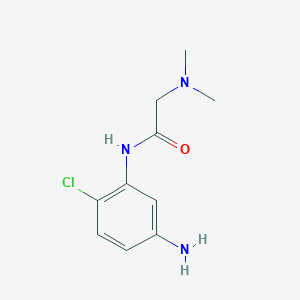
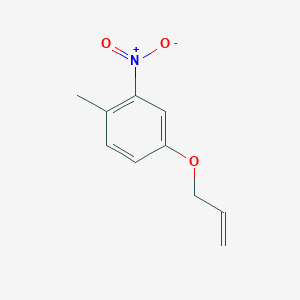
![tert-butyl N-(2-chloro-6-formylthieno[3,2-d]pyrimidin-4-yl)-N-phenylcarbamate](/img/structure/B13880422.png)


![Methyl 4-[[methyl(oxan-4-yl)amino]methyl]benzoate](/img/structure/B13880440.png)
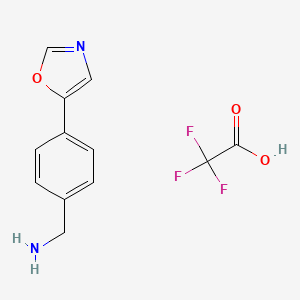
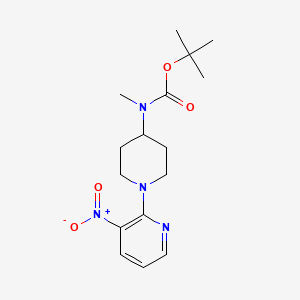
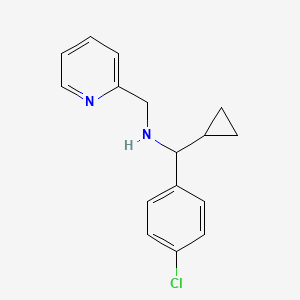
![Methyl 8-methylsulfanyl-4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13880451.png)
